N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide
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Overview
Description
N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide typically involves multiple steps. One common method includes the reaction of 3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxaline with cyclohexylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares a similar cyclohexyl group but differs in the core structure and functional groups.
N-Cyclohexyl-2-{(2S,4aS,12aS)-5-methyl-8-[(methylsulfonyl)amino]-6-oxo-2,3,4,4a,5,6,12,12a-octahydropyrano[2,3-c][1,5]benzoxazocin-2-yl}acetamide: Contains a similar acetamide group but has a different core structure and additional functional groups.
Uniqueness
N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide is unique due to its specific quinoxaline core and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H26N4O3/c1-17(29)28(19-12-6-3-7-13-19)23-24(31)27(21-15-9-8-14-20(21)26-23)16-22(30)25-18-10-4-2-5-11-18/h2,4-5,8-11,14-15,19H,3,6-7,12-13,16H2,1H3,(H,25,30) |
InChI Key |
MNXOSJARGJSSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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